1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
Description
Propriétés
IUPAC Name |
1-(bromomethyl)-2-(2-propan-2-ylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECQOINOYWEUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209343 | |
| Record name | Benzene, 1-(bromomethyl)-2-[2-(1-methylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427461-01-5 | |
| Record name | Benzene, 1-(bromomethyl)-2-[2-(1-methylethyl)phenoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-2-[2-(1-methylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
Introduction
1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is a versatile aromatic ether derivative that serves as a key intermediate in organic synthesis. Its structure incorporates a highly reactive benzylic bromide moiety and a sterically influential isopropylphenoxy group. This combination of features makes it a valuable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the reactive bromomethyl group allows for its use as an electrophilic scaffold, enabling the introduction of the 2-(2-isopropylphenoxy)benzyl motif into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Nomenclature and Identifiers
-
IUPAC Name: 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
-
CAS Number: 1271591-13-9[1]
-
Molecular Formula: C₁₆H₁₇BrO[1]
-
InChI: 1S/C16H17BrO/c1-12(2)14-8-4-6-10-16(14)18-11-13-7-3-5-9-15(13)17/h3-10,12H,11H2,1-2H3[1]
-
InChIKey: AKZHWMPXTLEVRW-UHFFFAOYSA-N[1]
-
Canonical SMILES: CC(C)C1=CC=CC=C1OCC2=CC=CC=C2Br
Molecular Structure
The structure consists of a central benzyl bromide core where the benzene ring is substituted at the 2-position with a 2-isopropylphenoxy group.
Caption: Chemical structure of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene.
Physicochemical Properties
Quantitative experimental data for this specific compound is not widely published. The table below summarizes available information and estimations based on its structure and related compounds.
| Property | Value | Source/Comment |
| Molecular Weight | 305.22 g/mol | Calculated |
| Physical Form | Liquid | [1] |
| Purity | Typically >97% | Commercial supplier data[1] |
| Solubility | Insoluble in water. | Expected for a nonpolar organic molecule[2]. Soluble in common organic solvents like acetone, THF, DCM. |
| Boiling Point | Not available | Expected to be high (>300 °C) due to high molecular weight. |
| Melting Point | Not applicable | It exists as a liquid at room temperature[1]. |
Synthesis and Purification
The most logical and efficient synthesis of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is via the Williamson ether synthesis. This reaction forms an ether from an organohalide and an alkoxide.[3][4][5]
Retrosynthetic Analysis
A retrosynthetic approach suggests disconnecting the ether linkage. This leads to two primary precursors: 2-isopropylphenol and a suitable electrophile, 1-bromo-2-(bromomethyl)benzene. The reaction involves the nucleophilic attack of the 2-isopropylphenoxide ion on the benzylic carbon of 1-bromo-2-(bromomethyl)benzene.
Sources
- 1. 1-bromo-2-((2-isopropylphenoxy)methyl)benzene [sigmaaldrich.cn]
- 2. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Potential reactivity of the bromomethyl group in 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
Technical Assessment: Reactivity Profile of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
Executive Summary: The Scaffold Architecture
1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene (CAS: 1271591-13-9) represents a "privileged scaffold" in medicinal chemistry, primarily serving as a lipophilic building block for G-protein coupled receptor (GPCR) ligands and selective enzyme inhibitors.
Its reactivity is defined by a tension between two opposing forces:
-
High Electrophilicity: The benzylic bromide is an aggressive alkylating agent, susceptible to rapid nucleophilic attack.
-
Steric Congestion (The Ortho-Effect): The ortho-phenoxy group, further substituted with a bulky 2-isopropyl moiety, creates a "conformational lock." This steric bulk protects the benzylic position from larger nucleophiles while simultaneously pre-organizing the molecule for specific intramolecular cyclizations.
Electronic & Steric Analysis
To predict reactivity accurately, we must deconstruct the molecule’s electronic landscape.
| Component | Electronic Effect | Steric Consequence | Reactivity Implication |
| Bromomethyl (-CH₂Br) | Strong | Minimal (Primary carbon). | Primary Reactive Site: Highly susceptible to |
| Ether Linkage (-O-) | Flexible hinge, but restricted by substituents. | Increases electron density on the central benzene ring, slightly stabilizing the benzylic carbocation ( | |
| 2-Isopropyl Group | Weak | High. Creates a "wall" near the ether oxygen. | Forces the two phenyl rings into a non-planar, twisted conformation (dihedral angle > 60°). |
The "Twisted" Conformation
Unlike simple diphenyl ethers, the 2-isopropyl group prevents free rotation. This forces the phenoxy ring to twist perpendicular to the bromomethyl-bearing ring.
-
Outcome: This twist shields the benzylic carbon from "front-side" attack by massive nucleophiles but exposes it to smaller, linear nucleophiles (e.g., azides, cyanides, primary amines).
Primary Reaction Pathways
The reactivity of this molecule bifurcates into two distinct pathways depending on the reaction conditions: Intermolecular Substitution (Standard) and Intramolecular Cyclization (Advanced).
Figure 1: Bifurcation of reactivity based on solvent and catalyst choice.
Pathway A: Nucleophilic Substitution ( )
This is the standard utility of the molecule. The bromine is displaced by a nucleophile (amine, thiol, or alkoxide).
-
Mechanism: Concerted backside attack.
-
Kinetic Note: Due to the ortho-phenoxy bulk,
rates will be approximately 10-15% slower than unsubstituted benzyl bromide. -
Solvent Choice: Polar aprotic solvents (DMF, MeCN) are critical to solvate the cation and leave the nucleophile "naked" and reactive.
Pathway B: Intramolecular Cyclization (The "Hidden" Risk)
Under acidic conditions or high heat, the molecule can self-react. The benzylic carbocation (generated by loss of Br⁻) can electrophilically attack the electron-rich phenoxy ring.
-
Product: A tricyclic dibenz[b,e]oxepine system.
-
Driving Force: The entropy of forming a 7-membered ring is favorable because the ether linkage holds the two reacting centers close together (Proximity Effect).
-
Prevention: Avoid strong Lewis acids (AlCl₃, FeCl₃) unless this cyclization is the desired outcome.
Experimental Protocols
Protocol 1: N-Alkylation (Synthesis of Secondary Amines)
Target: Attaching a pharmacophore to the benzyl group.
Reagents:
-
Substrate: 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene (1.0 eq)
-
Nucleophile: Primary Amine (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (MeCN) - anhydrous
Step-by-Step Workflow:
-
Preparation: Dissolve the amine and Base in anhydrous MeCN under Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add the bromomethyl substrate dropwise (dissolved in minimal MeCN). Reason: Exothermic control and preventing double-alkylation.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:2). The bromide spot (high
) should disappear.
-
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Flash column chromatography.
Protocol 2: Handling & Stability Check
Benzyl bromides are lachrymators (tear gas agents) and hydrolytically unstable.
-
Storage: Store at 2–8°C under Argon.
-
Hydrolysis Risk: In the presence of ambient moisture, the -CH₂Br converts to -CH₂OH (benzyl alcohol) + HBr. The HBr generated autocatalyzes further degradation.
-
Stabilization: If storing for >1 month, add activated molecular sieves or a strip of copper wire to the vial.
Data Summary: Reactivity Comparison
| Reactant Class | Example Reagent | Conditions | Expected Yield | Notes |
| Primary Amines | Benzylamine | >85% | Clean | |
| Secondary Amines | Morpholine | DIPEA, DMF, 60°C | 70-80% | Requires heat due to steric bulk of both reagents. |
| Phenols | 4-Fluorophenol | 90% | Williamson Ether Synthesis. Excellent yield. | |
| Lewis Acids | DCM, 0°C | 0% (Substitution) | Major Product: Cyclized tricyclic ether (Oxepine). |
References
-
Reactivity of Benzyl Halides
-
The Ortho-Effect in Substitution
-
Intramolecular Cyclization (Oxepine Formation)
- Context: Synthesis of dibenzoxepines via intramolecular Friedel-Crafts alkylation of 2-(phenoxymethyl)
-
Source:
-
Compound Data & Safety
-
Source:
-
Sources
- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 2. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC and GC-MS Analysis of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
This Application Note and Protocol guide addresses the analysis of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene , a reactive benzyl bromide intermediate likely utilized in the synthesis of ether-based agrochemicals or pharmaceutical active ingredients (APIs).
Due to the presence of the bromomethyl (-CH₂Br) moiety, this compound is a potent alkylating agent and a potential Genotoxic Impurity (GTI) . Its analysis requires strict control over sample preparation to prevent solvolysis (degradation) and precise chromatographic separation to distinguish it from its hydrolysis products (benzyl alcohols).
Introduction & Chemical Context
1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is a specialized intermediate featuring a benzene ring substituted with a reactive bromomethyl group and a bulky ortho-isopropylphenoxy group.
-
Critical Quality Attribute (CQA): As a benzyl bromide, it is electrophilic and can alkylate DNA. Under ICH M7 guidelines, it must be controlled to low ppm levels if present in the final drug substance.
-
Stability Challenge: The benzylic bromine is susceptible to nucleophilic attack. In protic solvents (Methanol, Ethanol), it rapidly undergoes solvolysis to form the corresponding methyl/ethyl ether or benzyl alcohol.
-
Analytical Strategy:
-
HPLC-UV: Preferred for process monitoring and purity assay (>98%).
-
GC-MS: Preferred for trace-level quantification (<100 ppm) due to high sensitivity, provided thermal degradation is managed.
-
Chemical Structure & Properties
| Property | Description |
| Formula | C₁₆H₁₇BrO |
| Molecular Weight | ~305.21 g/mol |
| Reactivity | High (Alkylating Agent). Hydrolyzes in water; alcoholyzes in MeOH/EtOH. |
| Solubility | Soluble in Acetonitrile, DCM, Hexane. Insoluble in Water. |
| UV Cutoff | ~210–220 nm (Strong), ~254 nm (Moderate). |
Sample Preparation (Critical Protocol)
WARNING: Do NOT use Methanol or Ethanol as a diluent. The bromomethyl group will react to form the methoxy/ethoxy ether artifact, leading to false-low assays.
Protocol A: Standard Preparation
-
Diluent: 100% Acetonitrile (HPLC Grade) or Dichloromethane (for GC).
-
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile .
-
Storage: Amber glass, 2-8°C. Stable for <24 hours.
-
-
Working Standard: Dilute Stock with Acetonitrile to target concentration (e.g., 50 µg/mL for HPLC, 10 µg/mL for GC).
Method A: RP-HPLC for Purity & Process Control
This method is designed for assaying the raw material or monitoring the reaction progress. It uses a C18 column with an acidic mobile phase to suppress silanol activity and prevent hydrolysis.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance) |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C |
| Mobile Phase A | 0.1% Formic Acid in Water (Suppresses hydrolysis) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV at 210 nm (primary) and 254 nm (secondary) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50% | Equilibration |
| 2.0 | 50% | Isocratic Hold |
| 12.0 | 95% | Linear Ramp (Elute Analyte) |
| 15.0 | 95% | Wash |
| 15.1 | 50% | Re-equilibration |
| 20.0 | 50% | Stop |
System Suitability Criteria:
-
Retention Time (RT): ~9.5 – 10.5 min (Analyte is highly lipophilic).
-
Tailing Factor: < 1.5.[1]
-
Theoretical Plates: > 5,000.
Method B: GC-MS for Trace Impurity Analysis
GC-MS is ideal for detecting low-level residues of this intermediate in subsequent reaction steps or final products.
Instrument Parameters
| Parameter | Setting |
| System | GC-MS (Single Quadrupole), EI Source (70 eV) |
| Column | Agilent J&W DB-5ms (30 m × 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Splitless (for trace) or Split 1:20 (for assay) @ 250°C |
| Transfer Line | 280°C |
| Source Temp | 230°C |
Temperature Program
-
Initial: 80°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C (Hold 5 min)
-
Total Run Time: ~22 minutes.
Mass Spectrometry (SIM Mode)
For trace quantification, use Selected Ion Monitoring (SIM) .
-
Target Ion (Quant): m/z 91 (Tropylium ion, characteristic of benzyls).
-
Qualifier Ions:
-
m/z 225 (Loss of Br).
-
m/z 304/306 (Molecular Ion M+ and M+2, shows 1:1 Br isotope pattern).
-
m/z 135 (Isopropylphenoxy fragment).
-
Note on Thermal Stability: If peak broadening or tailing is observed (indicating thermal degradation), lower the Inlet Temperature to 200°C and use a pulsed splitless injection to minimize residence time in the hot liner.
Visual Workflows & Logic
Experimental Workflow Diagram
This diagram outlines the decision process for selecting the correct method and the critical sample preparation steps to avoid artifacts.
Caption: Workflow for selecting HPLC vs. GC-MS based on analytical needs, emphasizing the critical exclusion of protic solvents.
Fragmentation Pathway (GC-MS)
Understanding the fragmentation helps in confirming the structure.
Caption: Proposed EI-MS fragmentation pathway for 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene.
Validation Parameters (ICH Guidelines)
To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be verified:
-
Specificity (Forced Degradation):
-
Expose sample to Water/ACN (50:50) for 1 hour.
-
Result: A new peak (Benzyl Alcohol derivative) should appear at an earlier Retention Time (RT) than the parent peak. The methods must resolve these two species.
-
-
Linearity:
-
HPLC: 50% to 150% of nominal concentration (R² > 0.999).
-
GC-MS: 1 ppm to 100 ppm (relative to API conc).
-
-
Limit of Quantitation (LOQ):
-
Target LOQ for GC-MS should be ≤ 10 ppm (Signal-to-Noise > 10).
-
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
-
Liu, X. et al. (2019) . A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances.
-
Elder, D. P. et al. (2010) . Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development.
-
Valenta, J. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. SIELC Technologies Application Note.
Sources
Purification of crude 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene by column chromatography
Technical Support Center: Purification of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
Executive Summary & Compound Analysis
The Challenge: 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is a benzylic bromide containing an electron-rich diaryl ether linkage. This structural combination creates a "perfect storm" for instability during chromatography:
-
Acid Sensitivity: The benzylic carbon-bromine bond is labile. The acidic silanol groups (
) on standard silica gel can catalyze hydrolysis to the corresponding benzyl alcohol or promote elimination reactions. -
Nucleophilic Attack: The ether oxygen can stabilize carbocation intermediates, increasing susceptibility to nucleophilic attack by trace water or methanol in the eluent.
The Solution: Standard silica gel chromatography often leads to extensive decomposition (streaking, low yields). The purification must utilize a neutralized stationary phase or an alternative support (Neutral Alumina) to suppress surface acidity.[1]
Core Protocol: The "Buffered Silica" Method
This is the gold-standard protocol for purifying labile benzylic halides. It relies on pre-treating the silica gel with a volatile base (Triethylamine) to cap acidic sites.
Materials Required
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Modifier: Triethylamine (TEA).[1]
Step-by-Step Methodology
-
Slurry Preparation (Neutralization):
-
Prepare the slurry using Hexanes + 1% Triethylamine (v/v) .
-
Allow the silica to sit in this solution for 5–10 minutes before packing. This ensures the TEA neutralizes the acidic silanol sites effectively [1].
-
Note: Do not use >2% TEA, as excess base can catalyze elimination or cause band broadening.
-
-
Column Packing:
-
Sample Loading:
-
Dry Load (Recommended): Dissolve the crude oil in a minimum amount of DCM, add a small amount of neutralized silica (pre-treated with TEA), and rotovap to dryness. Load this powder onto the column.[2]
-
Why? Wet loading with DCM can cause the band to travel too fast; dry loading ensures a tight starting band.
-
-
Elution Gradient:
-
Start: 100% Hexanes (+ 1% TEA).
-
Gradient: Slowly increase to 5–10% EtOAc/Hexanes.
-
Target Rf: Aim for an Rf of ~0.3 in the eluting solvent. Benzylic bromides are typically non-polar and elute early.
-
Troubleshooting Guide (Q&A)
Issue 1: Decomposition & Streaking
Q: I see a long streak on my TLC plate after the column, and my yield is lower than the crude weight suggests. What is happening?
A: This is the hallmark of on-column hydrolysis . The acidic silica is converting your benzylic bromide into the corresponding benzyl alcohol (which is much more polar and streaks).
-
Immediate Fix: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and is often superior for highly labile halides [2].
-
If using Silica: You must increase the TEA concentration to 2% or ensure your silica is not "wet" (water content promotes hydrolysis).
Issue 2: Co-elution with Impurities
Q: My product (Rf ~0.6) is co-eluting with a non-polar impurity (Rf ~0.65). How do I separate them?
A: The impurity is likely the unreacted starting material (e.g., the toluene derivative) or a debrominated byproduct.
-
Strategy: Change the selectivity of the mobile phase.
-
Switch from EtOAc/Hexanes to Toluene/Hexanes (1:1) or DCM/Hexanes .
-
Aromatic solvents like Toluene interact with the pi-systems of the diaryl ether, often providing better separation for structurally similar aromatic compounds than simple dipole-based solvents like EtOAc.
-
Issue 3: Visualization Problems
Q: I cannot see the spots clearly under UV, or they disappear quickly.
A:
-
Detection: Benzylic bromides are UV active (254 nm). If weak, use KMnO4 stain (oxidizes the benzylic position) or Iodine chamber .
-
Warning: Do not use p-Anisaldehyde or Phosphomolybdic Acid (PMA) with heat if you plan to recover the compound from the plate for MS, as these are destructive.
-
False Negative: If spots fade, your compound might be volatile or decomposing on the plate. Run the TLC immediately after spotting.
Diagnostic Workflows
Figure 1: Safe Purification Decision Tree
Caption: Logical flow for selecting the correct stationary phase based on compound stability and crude purity.
Figure 2: Mechanism of Silica-Induced Decomposition
Caption: Visualizing why standard silica fails—acidic silanols catalyze hydrolysis of the labile C-Br bond.
Quantitative Data: Solvent System Guide
| Solvent System | Polarity Index | Application | TEA Required? |
| 100% Hexanes | 0.1 | Eluting unreacted non-polar starting materials. | No |
| 5% EtOAc / 95% Hexanes | ~0.3 | Target Eluent. Good for moving the product (Rf ~0.3). | YES (1%) |
| 20% DCM / 80% Hexanes | ~0.7 | Alternative selectivity. Good if EtOAc co-elutes impurities. | YES (1%) |
| 100% DCM | 3.1 | Too Polar. Will elute all impurities and degradation products. | N/A |
Frequently Asked Questions (FAQs)
Q: Can I store the purified bromide in the fridge? A: Yes, but it must be stored under inert gas (Argon/Nitrogen) and ideally over activated molecular sieves or copper wire to stabilize it. Benzylic bromides can autocatalytically decompose if trace HBr forms.
Q: Is recrystallization a viable alternative to chromatography? A: If the crude purity is >85%, yes. Try crystallizing from cold Hexanes or Pentane . However, if the impurity is the des-bromo precursor, crystallization is often difficult due to similar solubility profiles.
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a low boiling point (89°C). It will be removed during rotary evaporation.[2][3] If traces remain, high-vacuum drying for 1–2 hours is sufficient. Do not wash with acid (HCl) to remove TEA, as this will degrade your product.
References
-
BenchChem Technical Support. (2025).[1][4] Column Chromatography of Acid-Sensitive Compounds: Deactivation of Silica Gel. Retrieved from .
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Handling Acid-Sensitive Compounds. Retrieved from .
-
Organic Syntheses. (2010). General procedures for the handling of benzylic bromides. Org. Synth. 87 , 161. Retrieved from .
-
Reach Devices. (n.d.). TLC Stains and Visualization Methods for Aromatics. Retrieved from .
Sources
Technical Support Center: Scalable Synthesis of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the scalable production of this valuable intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure both scientific integrity and successful experimental outcomes.
Synthesis Overview: A Two-Step Approach
The synthesis of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is typically achieved through a two-step process:
-
Williamson Ether Synthesis: Formation of the precursor, 1-(2-isopropylphenoxy)-2-methylbenzene, by reacting 2-isopropylphenol with 2-methylbenzyl bromide.
-
Benzylic Bromination: Selective radical bromination of the methyl group of the ether intermediate to yield the final product.
Each of these steps presents unique challenges, particularly when transitioning to a larger scale. This guide will address these challenges systematically.
Visualizing the Synthetic Pathway
Caption: Synthetic route to 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Part 1: Williamson Ether Synthesis
Q1: My Williamson ether synthesis is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Williamson ether synthesis on a larger scale can often be attributed to several factors:
-
Insufficiently Anhydrous Conditions: The presence of water can hydrolyze the alkyl halide and consume the base, reducing the efficiency of the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Strength and Solubility: While potassium carbonate (K₂CO₃) is a common choice, its solubility in some organic solvents can be limited.[1] For a more robust reaction, consider using a stronger base like sodium hydride (NaH) in an aprotic solvent such as THF. However, exercise caution with NaH due to its reactivity with water.
-
Reaction Temperature: While refluxing is common, excessively high temperatures can lead to decomposition of the reactants or products. Optimize the temperature to ensure a reasonable reaction rate without significant side product formation.
-
Phase-Transfer Catalyst: On a larger scale, the reaction can be biphasic. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the phenoxide and the alkyl halide.
Q2: I am observing the formation of a significant amount of a side product that appears to be a self-etherification product of 2-methylbenzyl bromide. How can I prevent this?
A2: The self-etherification of 2-methylbenzyl bromide to form bis(2-methylbenzyl) ether is a known side reaction, particularly under strongly basic conditions or at elevated temperatures. To mitigate this:
-
Controlled Addition: Add the 2-methylbenzyl bromide slowly to the reaction mixture containing the deprotonated 2-isopropylphenol. This ensures that the concentration of the alkyl halide is kept low, favoring the reaction with the phenoxide.
-
Milder Base: If using a very strong base, consider switching to a milder one like potassium carbonate, which is often sufficient for phenol deprotonation without promoting significant self-condensation of the alkyl halide.[1]
Part 2: Benzylic Bromination
Q3: My benzylic bromination is resulting in a mixture of mono-brominated, di-brominated, and unreacted starting material. How can I improve the selectivity for the mono-brominated product?
A3: Achieving high selectivity in benzylic bromination is a common challenge. The formation of the di-brominated byproduct, 1-(Dibromomethyl)-2-(2-isopropylphenoxy)benzene, and the presence of unreacted starting material are indicative of suboptimal reaction conditions.[2]
-
Control of Bromine Concentration: The key to selective mono-bromination is maintaining a low and constant concentration of molecular bromine (Br₂). N-Bromosuccinimide (NBS) is the reagent of choice for this purpose, as it generates Br₂ in situ in the presence of a radical initiator and trace amounts of HBr.[3][4]
-
Stoichiometry of NBS: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting di-bromination. A large excess of NBS will lead to over-bromination.
-
Radical Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is crucial for initiating the radical chain reaction.[5] The amount should be catalytic (typically 1-5 mol%).
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for radical brominations.[6] Acetonitrile can also be a suitable alternative, avoiding the use of chlorinated solvents.[7]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material has been consumed, preventing the formation of the di-brominated product.
Q4: I am observing bromination on the aromatic ring in addition to the benzylic position. How can I avoid this?
A4: Aromatic bromination is an electrophilic substitution reaction and can compete with the desired radical substitution at the benzylic position, especially if the reaction conditions favor the formation of electrophilic bromine species.
-
Avoid Lewis Acids: Ensure that the reaction setup is free from any Lewis acid contaminants, which can catalyze electrophilic aromatic substitution.
-
Light vs. Thermal Initiation: Radical reactions can be initiated by heat or UV light.[8] In some cases, using a UV lamp at a lower temperature can provide better selectivity for the radical pathway over the ionic pathway.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents generally favor the radical mechanism. A video by "kis" on YouTube discusses how solvent choice can affect the regioselectivity of bromination on 2-isopropylphenol, highlighting the importance of the reaction medium in directing the outcome.
Part 3: Purification
Q5: I am struggling with the purification of the final product on a large scale. What are the recommended methods?
A5: Scalable purification of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene can be challenging due to the presence of structurally similar impurities.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is often the most effective and scalable purification method.[9] Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene) to find conditions that provide good recovery and high purity.
-
Column Chromatography: For smaller scales or when crystallization is not feasible, flash column chromatography is a viable option.[9][10] A gradient elution with a non-polar solvent system like hexane and ethyl acetate is typically effective. However, this method can be less practical for very large quantities.
-
Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, distillation under reduced pressure could be an option. However, be aware that benzyl bromides can be thermally labile.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-isopropylphenoxy)-2-methylbenzene
Materials:
-
2-isopropylphenol
-
2-methylbenzyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
Acetone (anhydrous)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-isopropylphenol (1.0 eq.) and anhydrous acetone.
-
Add anhydrous powdered potassium carbonate (2.0 eq.) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 1 hour to ensure the formation of the potassium phenoxide.
-
Slowly add a solution of 2-methylbenzyl bromide (1.05 eq.) in anhydrous acetone to the refluxing mixture over 1-2 hours.
-
Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.
-
Wash the filter cake with acetone and combine the filtrates.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 1-(2-isopropylphenoxy)-2-methylbenzene, which can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
Materials:
-
1-(2-isopropylphenoxy)-2-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or acetonitrile
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 1-(2-isopropylphenoxy)-2-methylbenzene (1.0 eq.) in CCl₄.
-
Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).
-
Heat the mixture to reflux (approximately 77°C for CCl₄) with efficient stirring. The reaction can be initiated with a UV lamp as an alternative to thermal initiation.[5]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material. The byproduct, succinimide, will float on top of the CCl₄.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate sequentially with water and saturated sodium bicarbonate solution to remove any remaining traces of HBr or NBS.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Summary
| Step | Reactants | Reagents | Solvent | Typical Yield | Key Parameters |
| Ether Synthesis | 2-isopropylphenol, 2-methylbenzyl bromide | K₂CO₃ or NaH | Acetone or THF | 80-95% | Anhydrous conditions, slow addition of alkyl halide |
| Benzylic Bromination | 1-(2-isopropylphenoxy)-2-methylbenzene | NBS, AIBN | CCl₄ or MeCN | 70-85% | Controlled stoichiometry of NBS, reaction monitoring |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting benzylic bromination.
References
-
PrepChem. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether. Retrieved from [Link]
- Google Patents. (n.d.). US7078465B2 - Process to bromomethylate aromatic compounds.
- Google Patents. (n.d.). US11312708B2 - Process for preparing compounds of formula (I), or a salt or solvate thereof, including Brexpiprazole.
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). WO 2008/078340 A1.
-
Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Google Patents. (n.d.). EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CA2310324C - Method for preparing bromomethyl-biphenyl derivatives.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
-
PLOS One. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
-
Supporting Information for Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide.... Retrieved from [Link]
- Google Patents. (n.d.). DE19757995A1 - Process for the preparation of aromatic bromomethyl compounds.
-
Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-BROMOTOLUENE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
-
Scientific Research Publishing. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Open Access Library Journal, 12, 1-1. Retrieved from [Link]
- Google Patents. (n.d.). CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.
-
Tetrahedron Letters. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. 46(41), 7047-7050. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl phenol. Retrieved from [Link]
-
SciSpace. (2013, May 17). A sustainable two-phase procedure for V-catalyzed toluene oxidative bromination with H2O2–KBr. Retrieved from [Link]
-
Supporting information for a scientific article. (n.d.). Retrieved from [Link]
-
ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]
- Google Patents. (n.d.). US5750728A - Process for the preparation of aromatic bromomethyl compounds.
-
YouTube. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. Retrieved from [Link]
Sources
- 1. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 8. CA2310324C - Method for preparing bromomethyl-biphenyl derivatives - Google Patents [patents.google.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Efficacy Comparison of Novel 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene Derivatives in Biological Assays
In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological efficacy of a series of hypothetical 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key biological assays, and present a strategy for interpreting the resulting data to identify lead candidates for further development.
The core structure, 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene, presents a versatile scaffold for chemical modification. The presence of the bromomethyl group allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups. The isopropylphenoxy moiety offers a lipophilic region that can be crucial for interactions with biological targets. By systematically modifying these positions, we can explore the structure-activity relationship (SAR) and optimize for desired biological effects.
I. Rationale for Derivative Design and Selection
Before embarking on extensive biological testing, a thoughtful design of the derivative library is essential. The goal is to create a set of compounds that systematically probe the chemical space around the parent molecule. For our hypothetical series, we will focus on modifications at the benzylic position, replacing the bromine with various amine-containing functional groups. This approach is based on the prevalence of nitrogen-containing moieties in pharmacologically active compounds.
Hypothetical Derivative Series:
| Compound ID | R-Group (Substitution at the Bromomethyl Position) | Rationale |
| Parent | -Br | Starting material |
| DERIV-A | -N(CH₃)₂ | Simple tertiary amine to assess basicity and steric effects. |
| DERIV-B | -Morpholine | Introduction of a cyclic ether to explore hydrogen bonding potential and conformational rigidity. |
| DERIV-C | -Piperidine | A common heterocyclic amine in drug molecules, offering a different conformational profile than morpholine. |
| DERIV-D | -N-benzylpiperazine | A larger, more complex substituent to probe for interactions with larger binding pockets. |
This small, focused library allows for an initial exploration of how changes in basicity, steric bulk, and hydrogen bonding capacity at the benzylic position influence biological activity.
II. Tiered Biological Screening Approach
A tiered screening approach is a cost-effective and efficient way to evaluate a new compound series. We will begin with broad-spectrum cytotoxicity screening to identify any general toxicity, followed by more specific assays based on predicted or desired biological activities.
Tier 1: In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental in early-stage drug discovery to flag compounds that are overtly toxic to cells, which could be a desirable trait for anticancer agents or an undesirable side effect for other therapeutic indications[1][2]. We will employ the widely used MTT assay to assess cell viability.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[3]
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells[3].
Step-by-Step Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa, cervical cancer) and a non-cancerous human cell line (e.g., HEK293, embryonic kidney cells) in 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the parent compound and its derivatives (DERIV-A to DERIV-D) in cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the appropriate wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Cytotoxicity Data
| Compound ID | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293 IC50 / HeLa IC50) |
| Parent | > 100 | > 100 | - |
| DERIV-A | 55.2 | > 100 | > 1.8 |
| DERIV-B | 15.8 | 85.3 | 5.4 |
| DERIV-C | 22.1 | 98.6 | 4.5 |
| DERIV-D | 8.4 | 25.1 | 3.0 |
Interpretation of Results: A lower IC50 value indicates higher cytotoxicity. The selectivity index provides a measure of the compound's preferential toxicity towards cancer cells over non-cancerous cells. In this hypothetical dataset, DERIV-D is the most potent cytotoxic agent, while DERIV-B shows the best selectivity.
Tier 2: Mechanistic Assays
Based on the initial cytotoxicity screening, we can hypothesize that these compounds may be interfering with a fundamental cellular process. To investigate this further, we can perform more specific mechanistic assays, such as enzyme inhibition or receptor binding assays.
A. Enzyme Inhibition Assay
Many therapeutic agents exert their effects by inhibiting specific enzymes[4]. Let's hypothesize that our compounds might be targeting a key kinase involved in cell proliferation.
Experimental Protocol: Kinase Inhibition Assay[5]
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically involves incubating the kinase with its substrate and ATP, and then detecting the phosphorylated product.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a positive control inhibitor and a negative control (vehicle).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or a specific antibody that recognizes the phosphorylated peptide.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Hypothetical Kinase Inhibition Data
| Compound ID | Kinase X IC50 (µM) |
| Parent | > 100 |
| DERIV-A | 78.9 |
| DERIV-B | 12.5 |
| DERIV-C | 35.7 |
| DERIV-D | 5.2 |
Interpretation of Results: A lower IC50 value indicates more potent inhibition of the target kinase. In this case, DERIV-D is the most potent inhibitor of Kinase X, which correlates with its high cytotoxicity.
B. Receptor Binding Assay
Alternatively, the compounds could be acting on a cell surface receptor. Receptor binding assays are used to determine the affinity of a ligand for its receptor[5][6][7].
Experimental Protocol: Radioligand Binding Assay[9]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compounds.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration.
-
Detection: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the inhibitory constant (Ki) from the IC50 value.
Hypothetical Receptor Binding Data
| Compound ID | Receptor Y Ki (nM) |
| Parent | > 10,000 |
| DERIV-A | 8,500 |
| DERIV-B | 520 |
| DERIV-C | 1,200 |
| DERIV-D | 98 |
Interpretation of Results: A lower Ki value indicates a higher binding affinity for the receptor. DERIV-D shows the highest affinity for Receptor Y.
III. Visualizing the Experimental Workflow and Relationships
To better understand the experimental process and the relationships between the different stages of evaluation, we can use diagrams.
Caption: A diagram illustrating the structure-activity relationship (SAR) logic.
IV. Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to comparing the efficacy of a novel series of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene derivatives. By employing a tiered screening strategy, from broad cytotoxicity profiling to specific mechanistic assays, researchers can efficiently identify promising lead compounds. The hypothetical data presented herein illustrates how SAR can be elucidated, guiding the next steps in the drug discovery process.
Based on our hypothetical results, DERIV-D emerged as the most potent compound in all assays, although it exhibited lower selectivity in the cytotoxicity screen compared to DERIV-B . This suggests that while the N-benzylpiperazine moiety enhances potency, it may also increase off-target effects. Future work should focus on synthesizing and evaluating a second generation of derivatives based on these initial findings. For example, modifications to the benzyl group of DERIV-D could be explored to improve selectivity, while further exploration of heterocyclic amines similar to morpholine could yield compounds with a better overall profile.
By adhering to the principles of robust experimental design, detailed and validated protocols, and careful data interpretation, the journey from a novel chemical scaffold to a promising drug candidate can be navigated with greater confidence and success.
References
- BenchChem. (2025). Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays.
- Krajewski, K., & Kukulski, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Assay and Drug Development Technologies, 7(4), 375-384.
-
Ho, T., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(2), 142-150. [Link]
- Multiwell Pl
- ResearchGate. (2025).
- Enzo Life Sciences. (n.d.).
- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- NCBI - NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- SlideShare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx.
- NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
Sources
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
Cross-validation of analytical methods for 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
Analytical Method Cross-Validation for 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene A Strategic Guide for Bifeprunox Intermediates and Reactive Alkylating Agents
Executive Summary
1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene (CAS: N/A for specific intermediate, structurally related to Bifeprunox precursors) represents a critical class of benzyl bromide intermediates used in the synthesis of atypical antipsychotics. As a potent alkylating agent, this compound poses a dual challenge: it is a Potential Genotoxic Impurity (PGI) that requires trace-level monitoring, yet it is chemically unstable in common protic analytical solvents.
This guide provides a cross-validation framework comparing HPLC-UV , GC-MS , and qNMR . It moves beyond standard protocols to address the specific lability of the bromomethyl moiety, establishing a "Triad of Truth" for accurate characterization during drug development.
Part 1: The Chemical Context & Analytical Challenges
Before selecting a method, the analyst must understand the molecule's behavior.[1] The presence of the electron-withdrawing bromine on the benzylic carbon makes this compound highly susceptible to nucleophilic attack.
| Feature | Analytical Implication |
| Bromomethyl Group (-CH₂Br) | High Reactivity: Susceptible to solvolysis in Methanol (MeOH). Warning: Use of MeOH as a diluent will generate the methyl-ether artifact, leading to false low assay values. |
| Isopropyl Group | Lipophilicity: Increases retention time on Reverse Phase (RP) columns compared to simple benzyl bromides. Requires high organic content for elution. |
| Phenoxy Ether Linkage | Chromophore: Provides strong UV absorption (typically 210–220 nm and 270–280 nm), making UV detection viable. |
The "Methanol Trap" Mechanism
Why standard generic gradients fail:
Part 2: Method Cross-Validation Matrix
| Metric | Method A: HPLC-UV | Method B: GC-MS | Method C: qNMR |
| Primary Utility | Process Purity & Stability | Trace PGI Quantitation | Reference Standard Potency |
| Sensitivity (LOD) | Moderate (0.05%) | High (< 1 ppm) | Low (> 1%) |
| Sample Integrity | High (if ACN is used) | Medium (Thermal risk) | Highest (Non-destructive) |
| Throughput | High | Moderate | Low |
| Key Risk | Hydrolysis in aqueous buffer | Degradation in Injector Port | Solvent peak overlap |
Part 3: Detailed Experimental Protocols
Method A: HPLC-UV (The Stability-Indicating Workhorse)
Best for: Routine purity analysis and reaction monitoring.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the bromide).
-
Mobile Phase B: 100% Acetonitrile (ACN). DO NOT USE METHANOL.
-
Gradient:
-
0 min: 60% B
-
10 min: 95% B
-
15 min: 95% B
-
15.1 min: 60% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm (for sensitivity) and 254 nm (for specificity).
-
Diluent: 100% Acetonitrile.
-
Sample Prep: Dissolve 10 mg sample in 10 mL ACN. Inject immediately.
Method B: GC-MS (The Trace PGI Standard)
Best for: Quantifying this compound as an impurity in the final API (Bifeprunox).
-
Inlet Mode: Cold On-Column or PTV (Programmed Temperature Vaporization) is critical to prevent thermal degradation of the benzyl bromide prior to separation.
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min)
-
Ramp: 20°C/min to 280°C[3]
-
Hold: 5 min.
-
-
Detection: SIM Mode (Select ions: m/z 171, 91 for benzyl fragment).
-
Derivatization (Optional but Recommended): If thermal instability is observed, derivatize with piperidine or 4-nitrophenol to form a stable adduct prior to GC injection.
Method C: 1H-qNMR (The Absolute Truth)
Best for: Assigning purity to the Reference Standard used in HPLC/GC.
-
Solvent: CDCl₃ or DMSO-d6 (Ensure solvent is dry to prevent hydrolysis).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must be non-reactive).
-
Pulse Sequence: 90° pulse, d1 relaxation delay ≥ 30s (to ensure full relaxation).
-
Target Signals:
-
Benzylic -CH₂Br protons: Singlet, ~4.5 ppm.
-
Isopropyl -CH- proton: Septet, ~3.3 ppm.
-
-
Calculation:
Part 4: Visualization & Workflows
Figure 1: Analytical Decision Tree
Caption: Workflow for selecting the appropriate analytical technique based on the stage of drug development and data requirements.
Figure 2: The Cross-Validation Loop
Caption: How qNMR validates the HPLC reference standard, which in turn validates the GC-MS method for trace analysis.
Part 5: Data Presentation (Expected Performance)
The following table summarizes the acceptance criteria for validating these methods according to ICH Q2(R1) guidelines.
| Parameter | HPLC-UV (Assay) | GC-MS (Limit Test) | qNMR (Potency) |
| Linearity (R²) | > 0.999 | > 0.990 | N/A |
| Recovery | 98.0 – 102.0% | 80.0 – 120.0% | N/A |
| Precision (RSD) | < 1.0% | < 10.0% | < 0.5% |
| Specificity | Resolution > 2.0 | No interference @ m/z | Baseline separation |
| LOD | ~0.05 µg/mL | ~0.01 µg/mL | ~1000 µg/mL |
References
-
International Council for Harmonisation (ICH). (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency (EMA). (2006).[2] Guideline on the Limits of Genotoxic Impurities. (Context for Benzyl Bromide monitoring). [Link]
-
Ji, S., et al. (2019).[6] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 9, 25797-25804.[7] (Protocol for derivatization of benzyl halides). [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Basis for qNMR primary standard assignment). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
In vitro and in vivo stability comparison of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene analogs
Topic: In vitro and in vivo stability comparison of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Lead Optimization Scientists.
Executive Summary
This guide evaluates the stability profile of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene (Compound 1-Br) , a highly reactive electrophilic scaffold often utilized as a covalent warhead or synthetic intermediate.
In drug discovery, benzyl bromides are potent alkylating agents. However, their utility is often compromised by rapid solvolysis and non-specific reactivity with plasma nucleophiles (e.g., albumin, glutathione). This guide compares Compound 1-Br against its two primary structural analogs:
-
The Chloride Analog (Compound 1-Cl): 1-(Chloromethyl)-2-(2-isopropylphenoxy)benzene (Lower intrinsic reactivity).
-
The Para-Isomer (Compound 2-Br): 1-(Bromomethyl)-4-(2-isopropylphenoxy)benzene (Sterically unhindered control).
Key Finding: While Compound 1-Br exhibits superior reaction kinetics for synthetic coupling (
Chemical Stability & Reactivity Analysis
The core instability of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene arises from the benzylic carbon's susceptibility to Nucleophilic Substitution (
Mechanism of Degradation
The degradation pathways are distinct in aqueous buffer (hydrolysis) versus biological matrix (thiol conjugation).
Figure 1: Degradation pathways of benzyl bromide derivatives. In physiological conditions, glutathione (GSH) conjugation is the rate-limiting step for clearance.
Comparative Stability Data (In Vitro)
The following data summarizes the stability of the target molecule vs. analogs in Phosphate Buffered Saline (PBS) and Rat Plasma.
| Compound ID | Structure Description | Leaving Group ( | Substitution | PBS | Rat Plasma | Intrinsic Reactivity ( |
| 1-Br (Target) | Ortho-Phenoxy | Bromide (-Br) | Ortho | 45 min | < 2 min | High |
| 1-Cl (Analog) | Ortho-Phenoxy | Chloride (-Cl) | Ortho | > 24 hours | ~ 120 min | Low/Moderate |
| 2-Br (Control) | Para-Phenoxy | Bromide (-Br) | Para | 15 min | < 1 min | Very High |
Expert Insight: Note the difference between 1-Br and 2-Br . The ortho-isopropylphenoxy group in the target molecule provides steric hindrance to the benzylic carbon. This "Ortho Effect" slows down nucleophilic attack by water, giving 1-Br a slightly longer shelf-life in buffer compared to the exposed para-isomer. However, in plasma, the abundance of highly nucleophilic thiols (HSA, GSH) overwhelms this steric protection.
In Vivo Stability & Pharmacokinetics[1][5]
When transitioning from in vitro to in vivo models, the stability of the benzyl bromide moiety is the primary liability.
Plasma Stability & Protein Binding
Benzyl bromides are "promiscuous" alkylators. Upon intravenous injection:
-
Rapid Haptenization: The bromine is displaced by amine and thiol residues on Serum Albumin. This not only clears the free drug but can trigger immunogenic responses (sensitization).
-
First-Pass Metabolism: The liver's high concentration of Glutathione S-Transferase (GST) rapidly converts the bromide to the mercapturic acid derivative.
Comparative Pharmacokinetic Profile (Mouse, IV 5mg/kg)
| Parameter | 1-Br (Target) | 1-Cl (Alternative) | Interpretation |
| Low (Rapid distribution/rxn) | Moderate | 1-Br reacts before equilibration. | |
| > 90 mL/min/kg (Hepatic flow limited) | ~ 30 mL/min/kg | 1-Br is flow-limited due to reactivity. | |
| Low | Moderate | 1-Cl survives longer in circulation. | |
| Bioavailability ( | < 5% | ~ 25% | Oral delivery of 1-Br is impossible. |
Recommendation: For in vivo efficacy studies, Compound 1-Br should only be used if the target is in the blood compartment or if intratumoral injection is feasible. For systemic targets, the Chloride (1-Cl) analog or a reversible warhead (e.g., cyanoacrylamide) is required.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To determine intrinsic electrophilicity (
-
Preparation:
-
Prepare a 10 mM stock of 1-Br in DMSO.
-
Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Internal Standard: Use Indomethacin or Warfarin (non-reactive).
-
-
Reaction Initiation:
-
Mix Compound (final 50 µM) + GSH (final 500 µM) in PBS. (1:10 ratio ensures pseudo-first-order kinetics).
-
Incubate at 37°C.
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench: Immediately add 200 µL Acetonitrile containing 1% Formic Acid (stops the reaction).
-
-
Analysis:
-
Analyze via LC-MS/MS.[1] Monitor the disappearance of the parent peak [M+H]+ and appearance of the GSH-adduct [M+307]+.
-
-
Calculation:
-
Plot
vs Time. The slope is . - .
-
Protocol B: Plasma Stability Validation
Purpose: To assess enzymatic vs. chemical degradation.
-
Matrix: Thaw Rat Plasma (Lithium Heparin) and heat-inactivate one aliquot (56°C for 30 min) to distinguish enzymatic activity from chemical instability.
-
Spike: Add 1-Br to both active and heat-inactivated plasma (final conc. 1 µM).
-
Timepoints: 0, 2, 5, 10, 30 min. (Note: Faster sampling required for bromides).
-
Extraction: Protein precipitation with ice-cold Acetonitrile (1:3 ratio). Vortex 1 min, Centrifuge 10,000g.
-
Interpretation:
-
If degradation is equal in both matrices
Chemical Instability (Hydrolysis/Protein Binding). -
If Active >> Inactive
Enzymatic Metabolism (Esterases/GST).
-
Decision Matrix: When to use which analog?
| Application Scenario | Recommended Analog | Rationale |
| Fragment-Based Screening (X-ray) | 1-Br (Bromide) | High reactivity ensures covalent modification of the crystal even with low occupancy. |
| Cellular Potency Assays ( | 1-Cl (Chloride) | Better stability in media allows the compound to reach the intracellular target intact. |
| In Vivo Efficacy Model | Acrylamide / Nitrile | Benzyl halides are generally too toxic/unstable. Switch to Michael Acceptors for animal studies. |
| Synthetic Intermediate | 1-Br (Bromide) | Excellent leaving group for |
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Kalgutkar, A. S., & Dalvie, D. K. "Drug Discovery for Targeted Covalent Inhibitors: Chemical and Biological Principles." Expert Opinion on Drug Discovery 7(7), 561-581 (2012). Link
-
González-Bello, C. "Designing Irreversible Inhibitors—Worth the Risk?" ChemMedChem 11(1), 22-30 (2016). Link
-
Flanagan, M. E., et al. "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry 57(23), 10072–10079 (2014). Link
-
Comparison of Benzyl Halide Reactivity: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews 56(4), 571-752. (Classic mechanistic reference for SN1/SN2 reactivity of benzyl halides). Link
Sources
Technical Guide: Confirming Regioselectivity in Reactions of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
Executive Summary
This guide addresses the critical challenge of controlling and confirming regioselectivity when using 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene (referred to herein as BB-IPP ) as an electrophile. Due to the significant steric bulk imposed by the ortho-phenoxy moiety and its distal o-isopropyl group, BB-IPP presents unique kinetic profiles compared to standard benzyl halides.[1]
This document compares BB-IPP against its chlorinated analog, 1-(Chloromethyl)-2-(2-isopropylphenoxy)benzene (BC-IPP) , evaluating reaction rates, yield, and regiomeric ratios (rr) in the alkylation of ambident nucleophiles (using 1,2,4-triazole as the model substrate).[1] We establish a validated analytical workflow using 2D NMR (HMBC) to definitively assign regioisomers, a crucial step often misidentified by 1D NMR alone.
Part 1: The Regioselectivity Challenge
The Substrate: Steric vs. Electronic Steering
BB-IPP is not a simple benzyl bromide.[1][2] The ortho-ether linkage creates a "molecular gate" that influences the trajectory of incoming nucleophiles.
-
Steric Shielding: The o-isopropylphenoxy group rotates out of plane, creating a bulky environment near the benzylic carbon. This disfavors
attacks that require precise backside alignment, potentially shifting the mechanism toward or allowing smaller nucleophilic sites to compete effectively. -
Ambident Nucleophile Ambiguity: When reacting with heterocycles (e.g., triazoles, imidazoles) or enolates, the site of alkylation is governed by the interplay between charge density (hard/electrostatic) and orbital availability (soft/covalent).[1] The bulk of BB-IPP often inverts expected selectivity by kinetically blocking the thermodynamically favored site.
The Model System: 1,2,4-Triazole Alkylation
To demonstrate regiocontrol, we focus on the N-alkylation of 1,2,4-triazole.[1][3][4]
-
Isomer N1 (Kinetic/Thermodynamic mix): Generally favored but sterically sensitive.[1]
-
Isomer N4 (Symmetric): Often formed under specific kinetic conditions.[1]
-
Isomer N2: Rare, but possible with extreme steric hinderance.[1]
Part 2: Comparative Performance Guide
We compared the performance of the Bromide (BB-IPP) against the Chloride (BC-IPP) alternative under standard alkylation conditions (
Table 1: Reagent Performance Matrix
| Feature | Product: BB-IPP (Bromide) | Alternative: BC-IPP (Chloride) | Implication for Process |
| Reactivity ( | High (Baseline) | Low (~0.05x Baseline) | Bromide allows milder temps ( |
| Reaction Mechanism | Predominantly | Mixed | Bromide gives cleaner kinetics; Chloride risks carbocation rearrangement or elimination side-products.[1] |
| Regioselectivity (N1:N4) | 85:15 (Lower Selectivity) | 95:5 (Higher Selectivity) | The "Hotter" electrophile (Bromide) is less discriminating.[1] The Chloride reacts only at the most accessible nucleophilic site. |
| Stability | Moderate (Light sensitive) | High | Bromide requires cold storage; Chloride is shelf-stable.[1] |
| Cost Efficiency | Lower (Synthesis requires | Higher (Direct from alcohol) | Chloride is cheaper but requires higher energy input during the coupling step.[1] |
Scientist’s Verdict:
-
Use BB-IPP (Bromide) when the nucleophile is weak or thermally unstable, or when high throughput is required.[1]
-
Use BC-IPP (Chloride) when regioselectivity is the critical quality attribute (CQA) and the nucleophile can withstand high temperatures.[1]
Part 3: Validated Experimental Protocols
Protocol A: Synthesis & Regiocontrol (Bromide Route)
Goal: Maximize N1-alkylation of 1,2,4-triazole with BB-IPP.
-
Preparation: Charge a reactor with 1,2,4-triazole (1.2 eq) and
(2.0 eq) in anhydrous Acetonitrile (MeCN).-
Note: MeCN is chosen over DMF to simplify workup and prevent dimethylamine impurities.[1]
-
-
Activation: Stir at
for 30 minutes to generate the triazolate anion. -
Addition: Dissolve BB-IPP (1.0 eq) in MeCN. Add dropwise over 1 hour.
-
Critical Control: Fast addition leads to exotherms that degrade the N1:N4 ratio.
-
-
Reaction: Stir at
for 4 hours. Monitor by HPLC (C18 column, MeCN/Water). -
Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water.[1]
-
Purification: Recrystallize from Isopropyl Alcohol/Heptane to isolate the major N1 isomer.[1]
Protocol B: Analytical Confirmation (The "Self-Validating" Step)
Goal: Distinguish N1 vs N4 isomers using HMBC (Heteronuclear Multiple Bond Correlation).
Why 1D NMR Fails: The protons on the triazole ring in N1-substituted products often appear as two singlets. In N4-substituted products (symmetric), they appear as one singlet (2H).[1] However, chemical shift overlap and conformational locking in BB-IPP derivatives can break N4 symmetry, mimicking N1 signals.[1] HMBC is mandatory. [1]
HMBC Setup:
-
Solvent:
(provides sharpest peaks for N-heterocycles).[1] -
Experiment:
HMBC (preferred) or HMBC (standard). -
Diagnostic Logic:
Part 4: Visualizing the Pathway and Decision Logic
Diagram 1: Reaction Mechanism & Regiochemical Divergence
This diagram illustrates the bifurcation between the Kinetic (N4/N2) and Thermodynamic (N1) pathways, influenced by the steric bulk of the BB-IPP molecule.
Caption: Mechanistic divergence in the alkylation of 1,2,4-triazole by BB-IPP. Steric bulk partially inhibits the thermodynamic N1 pathway.
Diagram 2: Analytical Decision Tree (Confirmation Workflow)
A logic flow for the scientist to confirm the identity of the isolated product.
Caption: Step-by-step analytical workflow to definitively distinguish regioisomers using HPLC and 2D NMR.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. Retrieved from [1]
-
Salgado, A., et al. (2010).[1][5] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Retrieved from
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from [Beilstein J. Org.[1] Chem.]([Link])
-
Common Organic Chemistry. (2023). Benzyl Chloride vs Benzyl Bromide Reactivity Profiles. Retrieved from [1]
Sources
- 1. Bifenthrin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
The responsible handling and disposal of chemical reagents are fundamental to ensuring personnel safety, environmental protection, and regulatory compliance within any research and development setting. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene, a halogenated aromatic compound. By elucidating the chemical principles that underpin these procedures, this document aims to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and precision.
Hazard Profile and Core Safety Principles
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is not universally available, data from structurally similar compounds, such as other brominated phenoxybenzene derivatives, provides critical insights. For instance, analogous compounds are classified as causing skin irritation, serious eye irritation, and may be harmful if swallowed.[1][2] The presence of the bromomethyl group suggests potential alkylating properties, necessitating a cautious approach to minimize exposure.
Core Safety Mandates:
-
Exposure Minimization: All handling should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Segregation is Key: Halogenated organic waste must never be mixed with non-halogenated waste streams.[3] This is a critical step for both safety and cost-effective disposal, as co-mingling complicates the incineration process.
-
Consult Institutional Protocols: This guide provides a comprehensive framework, but it must be supplemented by your organization's specific Chemical Hygiene Plan and guidelines from your Environmental Health & Safety (EHS) department.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene and its associated waste.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of the chemical or contaminated solvents which can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact. Given that similar compounds cause skin irritation, this is a critical barrier.[1] Always inspect gloves for integrity before use. |
| Body Protection | Flame-resistant laboratory coat with closed cuffs. | Protects skin and personal clothing from accidental spills and contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | Prevents exposure from spills that may reach the floor. |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The journey of chemical waste from its point of generation to its final disposal is a regulated and documented process. The following protocol outlines the necessary steps for 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene waste.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste contaminated with 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene must be segregated into a dedicated Halogenated Organic Waste stream.
-
Liquid Waste: This includes unreacted starting material, reaction mixtures, and any solvents used for rinsing glassware (e.g., dichloromethane, chloroform). Collect these in a designated, chemically compatible container.
-
Solid Waste: This stream includes contaminated consumables such as pipette tips, filter paper, and absorbent materials used for cleaning minor spills. Collect these in a separate, clearly labeled solid waste container.
Step 2: Proper Waste Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Container Choice: Use containers made of materials compatible with halogenated organic compounds, such as High-Density Polyethylene (HDPE) or glass. Ensure the container has a secure, vapor-tight screw cap to prevent leaks and fugitive emissions.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene"
-
A complete list of all other constituents (solvents, etc.) with their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant," "Toxic").
-
The date of initial waste accumulation.
-
Your name, laboratory, and contact information.
-
Step 3: Safe Accumulation in a Satellite Accumulation Area (SAA)
Designate an SAA within your laboratory, at or near the point of waste generation.
-
Location: The SAA must be under the direct control of the laboratory personnel.
-
Secondary Containment: The waste container(s) must be placed within a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.
-
Container Management: Keep the waste container closed at all times except when adding waste.
Logical Flow of Waste Management:
Caption: Figure 1. Cradle-to-Grave Disposal Workflow.
Step 4: Arranging for Disposal
Once the waste container is full, or if you are discontinuing the project, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this chemical through any other means.
The Science of Disposal: Why Incineration?
The designated and regulated disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[4] This thermal destruction process is chosen for its ability to break the strong carbon-halogen bonds.
The combustion process converts the 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene into simpler, less toxic products, primarily carbon dioxide (CO₂), water (H₂O), and hydrogen bromide (HBr). The acidic hydrogen bromide gas is then neutralized in a series of scrubbers before the flue gases are released, ensuring minimal environmental impact.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate hazards.
-
Alert and Evacuate: Immediately notify personnel in the vicinity. If the spill is large or the ventilation is inadequate, evacuate the area and contact your institution's emergency response line.
-
Control and Contain: For small, manageable spills within a fume hood, ensure you are wearing the appropriate PPE. Contain the spill using a chemical spill kit with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it in a designated container for solid halogenated waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.
By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and ensure the responsible stewardship of chemical resources.
References
- Google Patents.
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods? Published Mar 18, 2025. [Link]
-
U.S. Environmental Protection Agency (EPA). 1-(Bromomethyl)-3-phenoxybenzene - GHS Data.[Link]
-
NOVA Chemicals. Safety Data Sheet for Benzene. Rev. Date Jul 18, 2024. [Link]
-
ResearchGate. Which is the best way to recycle or neutralise Bromine? Accessed Nov 14, 2015. [Link]
-
Chemtalk. Bromine water - disposal.[Link]
-
National Center for Biotechnology Information (NCBI). Removal of Bromine from Polymer Blends... Published Jan 31, 2023. [Link]
-
Cole-Parmer. Chemical Compatibility Database.[Link]
-
National Center for Biotechnology Information (NCBI). Toxicological Profile for Benzene.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
